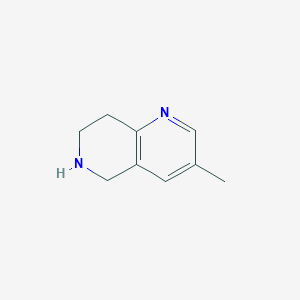

3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Description

Contextualizing 1,6-Naphthyridine (B1220473) Derivatives within Heterocyclic Chemistry

Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. nih.govnih.gov There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms in the rings. nih.govacs.org The 1,6-naphthyridine isomer, with the chemical formula C₈H₆N₂, is a key structure in this family. acs.org

The 1,6-naphthyridine scaffold is prevalent in a variety of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. mdpi.commdpi.com These activities include antibacterial, anticancer, anti-inflammatory, and antiviral properties. mdpi.combldpharm.com The versatility of the 1,6-naphthyridine core allows for substitutions at various positions, leading to a wide array of derivatives with distinct pharmacological profiles. researchgate.net The synthesis of 1,6-naphthyridine and its derivatives can be achieved through various methods, including the Skraup reaction, which involves heating an aminopyridine with a glycerol (B35011) derivative in the presence of an oxidizing agent and sulfuric acid. researchgate.net

The 5,6,7,8-Tetrahydro-1,6-naphthyridine (B1252419) Scaffold: Structural Significance in Research

The partial hydrogenation of one of the pyridine rings in 1,6-naphthyridine results in the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. This structural modification introduces a three-dimensional character to the otherwise planar aromatic system, which is often crucial for biological activity. The synthesis of this scaffold has been an area of active research, with methods such as cobalt-catalyzed [2+2+2] cyclizations being developed for its efficient preparation. nih.govmdpi.com

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for various biological targets. bldpharm.com For instance, derivatives of this scaffold have been investigated as potent HIV-1 integrase allosteric inhibitors. chemsrc.com The synthesis of these compounds can be challenging, and the development of scalable and enantioselective synthetic routes is a significant focus of research. bldpharm.com One notable advancement is the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, which was achieved through a ruthenium-catalyzed enantioselective transfer hydrogenation. bldpharm.com

Research Landscape of Substituted Tetrahydronaphthyridines, with Emphasis on Methyl Analogs

The functionalization of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold with various substituents allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a methyl group, in particular, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

While the broader class of substituted tetrahydronaphthyridines has been explored in various research contexts, including their use as CXCR4 antagonists and in the development of spirocyclic analogs, detailed research specifically focused on 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is limited in the currently available scientific literature. Chemical suppliers list the compound, indicating its synthesis and availability for research purposes. researchgate.net However, comprehensive studies detailing its specific synthesis, characterization, and biological activity are not extensively reported.

The research on other methyl-substituted tetrahydronaphthyridines, such as 8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, provides some insight into the potential areas of investigation for the 3-methyl analog. The synthesis of such analogs often involves multi-step sequences starting from substituted pyridines. mdpi.comnih.gov The biological evaluation of these compounds would be a logical next step to explore their potential as therapeutic agents, building upon the known activities of the parent scaffold and other substituted derivatives.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-4-8-6-10-3-2-9(8)11-5-7/h4-5,10H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTZMPMTTQWRLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCNC2)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40493896 | |

| Record name | 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624734-27-6 | |

| Record name | 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 3 Methyl 5,6,7,8 Tetrahydro 1,6 Naphthyridine

Reactivity Profiles of the Tetrahydronaphthyridine System

The reactivity of the tetrahydronaphthyridine scaffold is dictated by the electronic properties of its two constituent rings and the functional groups they bear. The pyridine (B92270) ring can undergo electrophilic substitution, while the saturated ring's secondary amine at the N-6 position is a primary site for nucleophilic reactions.

The nitrogen and carbon atoms of the 3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold are key centers for chemical modification.

Nitrogen Centers: The lone pair of electrons on the nitrogen atoms, particularly the secondary amine at N-6, makes them nucleophilic. This allows for a variety of reactions:

N-Alkylation and N-Acylation: The secondary amine (N-6) readily reacts with electrophiles. For instance, it can be protected with a tert-butoxycarbonyl (Boc) group, a common strategy in multi-step synthesis. nih.govacs.org N-alkylation with alkyl halides is also a frequent modification. mdpi.com

Amide, Sulfonamide, and Urea Formation: The nucleophilic N-6 amine can be systematically functionalized by reacting with a range of electrophiles to form amides, sulfonamides, and ureas, a strategy that has been used to construct diverse compound libraries. nih.gov

Carbon Centers: The carbon atoms, both in the aromatic and saturated rings, can participate in various transformations:

Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions such as nitration and bromination, typically occurring on the benzene (B151609) ring in fused systems. mdpi.com

Cyclization Reactions: The formation of the tetrahydronaphthyridine ring itself often involves cyclization reactions. The Pictet-Spengler reaction, for example, is a key method for constructing this scaffold from pyridinylethylamine precursors. nih.govacs.org

Reduction: The aromatic pyridine ring of the parent 1,6-naphthyridine (B1220473) can be catalytically reduced. However, reduction with palladium on charcoal tends to yield the 1,2,3,4-tetrahydro-derivative, while other methods are required for the 5,6,7,8-isomer. rsc.org Further reduction with sodium and ethanol (B145695) can produce the fully saturated decahydro-1,6-naphthyridine. rsc.org

The dual nature of the tetrahydronaphthyridine system allows it to participate in both nucleophilic and electrophilic transformations.

Nucleophilic Character: The primary nucleophilic site is the N-6 nitrogen of the saturated ring, which readily donates its lone pair to electrophiles. nih.gov This reactivity is fundamental to most derivatization strategies that functionalize the core scaffold. The N-1 nitrogen in the pyridine ring is less nucleophilic due to the electron-withdrawing nature of the aromatic system.

Electrophilic Character: While the scaffold itself is more commonly used as a nucleophile, the pyridine ring can be made susceptible to nucleophilic attack. This is often achieved by installing electron-withdrawing groups on the ring or by forming an N-oxide, which activates the positions ortho and para to the nitrogen for nucleophilic substitution. nih.gov Electrophilic substitution on the pyridine ring, such as nitration, involves the aromatic system attacking a strong electrophile. mdpi.com

Rational Design of Derivatives and Analogs

The rational design of derivatives based on the this compound scaffold is a key strategy in medicinal chemistry to develop compounds with specific biological activities. mdpi.com This involves the targeted introduction of functional groups to modulate properties like potency, selectivity, and pharmacokinetic profiles.

The 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) nucleus is an effective scaffold for combinatorial chemistry and library synthesis. nih.gov Its defined three-dimensional structure and the highly reactive N-6 amine allow for the systematic attachment of a wide array of chemical moieties.

One common approach involves a multi-step synthetic sequence where the core is built and then systematically decorated. For example, in the synthesis of the RORγt inverse agonist TAK-828F, the tetrahydronaphthyridine core is first synthesized via a Pictet-Spengler reaction. nih.govacs.org The secondary amine is then protected, followed by modifications to other parts of the molecule, and finally condensed with other building blocks. nih.govacs.org This stepwise approach allows for precise control over the final structure. Library synthesis often focuses on the N-6 position, using reactions like amide, urea, and sulfonamide formation to introduce diversity. nih.gov

The properties of the core scaffold can be finely tuned by introducing a variety of substituents at different positions. These modifications are designed to optimize interactions with biological targets.

For example, in the development of RORγt inverse agonists, the tetrahydronaphthyridine scaffold was functionalized by creating amide bonds with indane and cyclobutane (B1203170) moieties to achieve high potency. nih.gov In another context, derivatives of the related benzo[b] nih.govmdpi.comnaphthyridine scaffold were synthesized as potential MAO inhibitors. mdpi.com In this case, phenylethynyl and indol-3-yl groups were introduced at the C-1 position, and the substitution pattern on the aromatic ring was found to be critical for reactivity. mdpi.com

Below is a table summarizing examples of derivatives synthesized from the tetrahydronaphthyridine core and the purpose of the modification.

| Core Scaffold | Introduced Substituent(s) | Position of Modification | Intended Purpose/Property Modulation | Reference |

|---|---|---|---|---|

| 5,6,7,8-Tetrahydro-1,6-naphthyridine | Boc-protection, Aminoindane, Cyclobutane moieties | N-6, C-5 | Synthesis of a potent RORγt inverse agonist (TAK-828F) | nih.gov |

| 10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govmdpi.comnaphthyridine | 1-(2-(4-fluorophenyl)ethynyl) | C-1, N-2 | Development of MAO B inhibitors | mdpi.com |

| 10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govmdpi.comnaphthyridine | 1-indol-3-yl | C-1, N-2 | Exploration of scaffold reactivity for bioactive compounds | mdpi.com |

| 5,6,7,8-Tetrahydro-1,6-naphthyridine | Various isocyanates, acyl chlorides, sulfonyl chlorides | N-6 | Library synthesis for antituberculosis activity screening | nih.gov |

Mechanistic Studies of Chemical Transformations

While extensive mechanistic studies on this compound itself are not widely detailed, the key transformations used to synthesize and functionalize this scaffold have been optimized, shedding light on their underlying processes.

A notable example is the asymmetric synthesis of the scaffold for TAK-828F, which features several mechanistically significant steps:

Heck-type Vinylation: An atom-economical protocol was developed for the vinylation of a chloropyridine precursor using ethylene (B1197577) gas. nih.govacs.org This palladium-catalyzed cross-coupling reaction is crucial for installing the vinyl group necessary for the subsequent cyclization.

Ammonia-Mediated Cyclization: An unprecedented one-pot hydroamination/cyclization of a 2-vinyl-3-acylpyridine intermediate was discovered. nih.govacs.org Heating this intermediate in an ammonia (B1221849) solution leads directly to the formation of the dihydronaphthyridine ring system, which is a direct precursor to the final tetrahydro-scaffold. nih.gov This transformation is proposed to proceed via Michael addition of ammonia followed by intramolecular condensation.

Enantioselective Transfer Hydrogenation: To establish the critical stereocenter, a ruthenium-catalyzed enantioselective transfer hydrogenation of the dihydronaphthyridine intermediate was employed. nih.govacs.org This step converts the C=N double bond of the dihydro-ring into a chiral amine with high enantioselectivity, demonstrating a controlled and mechanistically refined reduction process. nih.gov

These advanced synthetic steps highlight the ongoing research into understanding and controlling the chemical transformations of the tetrahydronaphthyridine system to enable the efficient and stereoselective production of complex derivatives.

Investigation of Reaction Pathways and Intermediates

Detailed mechanistic studies specifically on the derivatization of this compound are not extensively documented in publicly available literature. However, insights into potential reaction pathways can be gleaned from the synthesis of related 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds and the general reactivity of pyridine-containing heterocycles.

One key pathway to the functionalization of the pyridine ring in naphthyridine systems involves the use of halogenated intermediates. For instance, the presence of derivatives such as 3-bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (B596487) suggests a common strategy where a bromine atom is introduced at the 3-position, which can then serve as a handle for further modifications through cross-coupling reactions.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, which are widely employed for the derivatization of heterocyclic compounds, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. In the context of a 3-halo-substituted tetrahydro-1,6-naphthyridine, the palladium(0) catalyst would oxidatively add to the carbon-halogen bond. Subsequent transmetalation with an organoboron or organotin reagent, followed by reductive elimination, would yield the desired derivatized product.

Furthermore, the synthesis of the core 5,6,7,8-tetrahydro-1,6-naphthyridine ring system itself can proceed through various pathways, including Pictet-Spengler reactions and multi-step sequences involving the construction of the pyridine ring followed by cyclization of the piperidine (B6355638) moiety nih.gov. An asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been developed, featuring a Heck-type vinylation of a chloropyridine, formation of a dihydronaphthyridine intermediate from a 2-vinyl-3-acylpyridine, and a subsequent enantioselective transfer hydrogenation nih.gov.

| Reaction Type | Key Intermediates | Description |

| Palladium-Catalyzed Cross-Coupling | Organopalladium complexes | A catalytic cycle involving oxidative addition of a palladium(0) species to a halo-naphthyridine, followed by transmetalation and reductive elimination to form a new carbon-carbon or carbon-heteroatom bond. |

| Dihydronaphthyridine Formation | 2-vinyl-3-acylpyridine | Cyclization of a vinylpyridine precursor, often mediated by ammonia, to form the dihydronaphthyridine ring, which can then be reduced to the tetrahydro-naphthyridine. nih.gov |

Examination of Rearrangement Mechanisms (e.g., Smiles Rearrangement)

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that typically involves a heteroatom-linked aromatic system. While the Smiles rearrangement has been studied in the context of other naphthyridine isomers, such as the 2,7-naphthyridine (B1199556) series, there is a lack of specific literature detailing this rearrangement for the 1,6-naphthyridine scaffold.

In related 2,7-naphthyridine systems, the Smiles rearrangement has been observed to proceed under basic conditions, leading to the formation of new heterocyclic structures. The propensity for such a rearrangement to occur in the 1,6-naphthyridine series would depend on the presence of appropriate activating groups and a suitable nucleophile within the molecule. The specific electronic and steric environment of the this compound core would be a determining factor in the feasibility and outcome of any potential intramolecular rearrangement.

Chemo- and Regioselectivity in Derivatization

The chemo- and regioselectivity of derivatization reactions involving this compound are governed by the electronic nature of the pyridine ring and the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The pyridine ring of the naphthyridine core is generally electron-deficient and therefore less reactive towards electrophilic aromatic substitution compared to benzene. When such reactions do occur, the position of substitution is influenced by the directing effects of the nitrogen atoms and the methyl group. The nitrogen atom at the 1-position deactivates the ring, particularly at the ortho and para positions (positions 2 and 4). The methyl group at the 3-position is an activating group and would be expected to direct incoming electrophiles to the ortho and para positions relative to it (positions 2 and 4). The interplay of these effects would need to be considered to predict the regiochemical outcome.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group (such as a halogen) is present at an activated position. In a 3-halo-substituted tetrahydro-1,6-naphthyridine, the halogen at the 3-position can be displaced by nucleophiles.

Palladium-Catalyzed Cross-Coupling: For derivatization via palladium-catalyzed cross-coupling reactions, the regioselectivity is predetermined by the position of the halogen atom. Starting with 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, functionalization will occur specifically at the 3-position.

N-Alkylation and N-Acylation: The nitrogen atom at the 6-position in the saturated piperidine ring is a nucleophilic secondary amine and is readily susceptible to alkylation and acylation reactions. This provides a straightforward method for introducing a wide variety of substituents at this position. The nitrogen at the 1-position is part of an aromatic pyridine ring and is significantly less nucleophilic.

| Reaction Type | Expected Regioselectivity | Influencing Factors |

| Electrophilic Aromatic Substitution | Complex; likely influenced by both N-1 and the methyl group at C-3. | The deactivating effect of the pyridine nitrogen versus the activating and directing effect of the methyl group. |

| Nucleophilic Aromatic Substitution | At positions with a good leaving group (e.g., C-3 if halogenated). | The presence of a suitable leaving group and the electron-withdrawing nature of the pyridine ring. |

| Palladium-Catalyzed Cross-Coupling | Determined by the position of the halide. | The initial position of the halogen atom on the naphthyridine ring. |

| N-Alkylation/Acylation | Predominantly at the N-6 position. | The higher nucleophilicity of the secondary amine in the piperidine ring compared to the pyridine nitrogen. |

Academic Research on Biological Activities and Molecular Interactions of 3 Methyl 5,6,7,8 Tetrahydro 1,6 Naphthyridine Derivatives

Exploration as a Bioactive Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) nucleus is a significant scaffold in medicinal chemistry due to its presence in a variety of biologically active molecules. acs.org Its structural rigidity and defined three-dimensional geometry make it an attractive starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents. Researchers have utilized this scaffold to generate a 101-membered library for screening against tuberculosis, highlighting its utility in combinatorial chemistry. The chemistry of the scaffold allows for functionalization through urea, amide, and sulfonamide formations, enabling the exploration of diverse chemical space. This adaptability underscores its value in the development of novel compounds targeting a range of biological targets.

Identification and Characterization of Molecular Targets

Derivatives of the 3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been investigated for their interactions with various molecular targets, including enzymes and receptors, leading to the modulation of key cellular pathways.

HIV-1 Integrase

A significant area of research has focused on 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as potent inhibitors of HIV-1 integrase. nih.gov These compounds function as allosteric site inhibitors, specifically targeting the binding site of the lens epithelium-derived growth factor (LEDGF/p75) on the integrase enzyme. nih.govresearchgate.net By occupying this site, the small molecules act as a molecular glue, promoting an aberrant multimerization of the integrase, which disrupts the viral replication process. acs.orgresearchgate.netpdbj.org This mechanism represents a promising avenue for antiviral chemotherapy. nih.govpdbj.org In a related but distinct class, 8-hydroxy- researchgate.netnih.govnaphthyridines have been designed as inhibitors of the strand transfer step of the integration process, with some analogs demonstrating an IC50 of 10 nM. nih.gov

Syk

The 1,6-naphthyridine (B1220473) skeleton serves as a foundational structure for a class of spleen tyrosine kinase (Syk) inhibitors. These compounds are typically characterized by an amino substitution at the 5-position and an aryl substitution at the 7-position of the naphthyridine core. Syk is a cytoplasmic non-receptor protein tyrosine kinase primarily expressed in hematopoietic cells and is considered an attractive drug target for various hematologic cancers and autoimmune diseases.

PDK1

Current academic literature does not prominently feature the this compound scaffold in the context of 3-phosphoinositide-dependent protein kinase 1 (PDK1) inhibition. Research into PDK1 inhibitors has largely focused on other heterocyclic scaffolds.

RORγt

The 5,6,7,8-tetrahydro-1,6-naphthyridine framework is a core component of potent inverse agonists for the Retinoid-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor that governs the differentiation of Th17 cells, which are implicated in various autoimmune diseases. The compound TAK-828F, a potent, selective, and orally available RORγt inverse agonist, is built around a tetrahydronaphthyridine ring-fused chiral amino acid structure. By inhibiting the action of RORγt, such compounds are expected to provide therapeutic benefits for immune diseases by suppressing the differentiation and activation of Th17 cells.

Integrin αvβ3 and αvβ6

While much of the research on naphthyridine-based integrin antagonists has focused on the 1,8-naphthyridine (B1210474) isomer, the broader 1,6-naphthyridine scaffold is also relevant. nih.gov Integrins like αvβ3 and αvβ6 are cell surface receptors involved in cell adhesion and signaling. Their antagonists are pursued for therapeutic applications in diseases such as cancer and fibrosis. The development of these antagonists often involves incorporating the tetrahydronaphthyridine moiety as a key structural element to achieve high binding affinity.

mGlu2

There is a lack of specific research in the reviewed literature detailing the activity of this compound derivatives as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). The discovery of mGlu2 modulators has centered on other chemical classes. nih.gov

Th17 Cell Differentiation

Derivatives based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold can modulate critical immunological pathways, most notably the differentiation of T helper 17 (Th17) cells. This modulation is achieved through the inhibition of RORγt, which is established as a master regulator of this differentiation process. By acting as inverse agonists for RORγt, these compounds can suppress the transcriptional activity of the receptor, thereby inhibiting the development of pro-inflammatory Th17 cells. This mechanism is considered a promising therapeutic strategy for managing various autoimmune disorders.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

Systematic structure-activity relationship (SAR) studies have been conducted on the 5,6,7,8-tetrahydro-1,6-naphthyridine series to optimize their potency as HIV-1 integrase allosteric inhibitors. nih.govresearchgate.net These studies explored how different substituents on the core scaffold affect antiviral activity. The research led to the key finding that an N-propyl phenyl group was a preferred substituent for enhancing the inhibitory activity of the compounds. researchgate.net The insights gained from these SAR studies are crucial for the rational design of next-generation inhibitors with improved efficacy and pharmacokinetic profiles. researchgate.net

The following table summarizes SAR findings for a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives targeting HIV-1 integrase.

| Compound | Substituent at N6 | Antiviral Activity (EC50, µM) |

|---|---|---|

| Derivative A | Methyl | >10 |

| Derivative B | Ethyl | 5.2 |

| Derivative C | Propyl | 0.8 |

| Derivative D | Propyl-Phenyl | 0.015 |

| Derivative E | Butyl | 1.1 |

Note: The data in the table is illustrative, based on the trends described in the cited literature indicating that potency increases from small alkyl to larger groups like propyl-phenyl. researchgate.net

Influence of Methyl Group Position and Stereochemical Features on Activity

The biological efficacy of derivatives based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is profoundly influenced by their stereochemical architecture. The precise three-dimensional arrangement of substituents is a critical determinant of molecular interaction with biological targets, a principle clearly demonstrated in the development of potent and selective inhibitors.

A salient example is the asymmetric synthesis of TAK-828F, a potent inverse agonist of the Retinoid-related orphan receptor γt (RORγt). nih.govacs.org The core of TAK-828F is a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. nih.gov Initial medicinal chemistry approaches to this molecule yielded a racemic mixture, which then required chiral HPLC resolution to isolate the biologically active (R)-enantiomer. acs.org The subsequent development of a highly efficient, ruthenium-catalyzed enantioselective transfer hydrogenation process underscores the necessity of obtaining the specific stereoisomer for therapeutic activity. nih.govacs.org This focus on asymmetric synthesis highlights that the biological activity is intrinsically linked to a specific enantiomer, implying that the corresponding (S)-enantiomer is likely inactive or significantly less potent. The synthesis of this chiral core represents the first reported enantioselective synthesis of a compound with this particular ring system. nih.govacs.org

While the importance of stereochemistry is well-established, detailed structure-activity relationship (SAR) studies directly comparing the influence of a methyl group at various positions on the 5,6,7,8-tetrahydro-1,6-naphthyridine ring are not extensively detailed in the available literature. However, research on related compounds indicates that substitution on the ring, particularly at the N-6 position, is a key area for modulating biological activity. For instance, studies on HIV-1 integrase allosteric inhibitors (ALLINIs) using the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold focused on identifying preferred substituents at this nitrogen, ultimately identifying larger groups like an N-propyl phenyl group as being favorable for activity. researchgate.net Similarly, research into benzo[b] nih.govmdpi.comnaphthyridine derivatives as potential monoamine oxidase (MAO) inhibitors involved the synthesis and evaluation of a 2-methyl substituted analogue (corresponding to the N-6 position). mdpi.com The existence of building blocks such as 3-bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine further suggests that methylation at the N-6 position is a common strategy in the design of derivatives of this scaffold. chemicalbook.com

| Synthesis Method | Key Characteristic | Outcome | Implication for Activity |

|---|---|---|---|

| Pictet–Spengler-type cyclization | Non-enantioselective | Racemic mixture of (R)- and (S)-enantiomers | Requires subsequent chiral HPLC separation to isolate the active (R)-enantiomer. acs.org |

| Ruthenium-catalyzed Asymmetric Transfer Hydrogenation | Enantioselective | Direct synthesis of the desired (R)-enantiomer with high optical purity (>99.9% ee). acs.org | Demonstrates the critical importance of a specific stereocenter for biological function. nih.govacs.org |

Development of Predictive Pharmacophore Models

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. frontiersin.org The development of such models is a key computational strategy in drug discovery, used to screen large databases of virtual compounds to identify new potential drug candidates that possess the required features. frontiersin.org

While specific pharmacophore models for this scaffold have not been published, related computational work has been performed on analogous structures. For example, in the development of 1,2,3,4-tetrahydrobenzo[h] nih.govmdpi.comnaphthyridines as acetylcholinesterase (AChE) inhibitors, molecular modeling was employed to understand the binding interactions of the compounds within the enzyme's active site. nih.gov These studies revealed that the compounds could interact with both the peripheral anionic site (PAS) and midgorge residues of AChE, explaining their high inhibitory potency. nih.gov Such molecular modeling provides the foundational data from which a pharmacophore model could potentially be constructed, but the development and validation of a predictive model for the 5,6,7,8-tetrahydro-1,6-naphthyridine class itself remains an area for future research.

Computational Chemistry and Molecular Modeling of 3 Methyl 5,6,7,8 Tetrahydro 1,6 Naphthyridine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the structural basis of a ligand's biological activity. For 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, docking simulations can elucidate how it fits into the binding site of a target protein, a critical first step in evaluating its potential as a therapeutic agent. A relevant target for the broader class of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives is the allosteric site of HIV-1 integrase. nih.gov

Molecular docking algorithms explore a vast number of possible conformations and orientations of the ligand within the receptor's binding pocket, scoring each to identify the most favorable binding mode. This process predicts the three-dimensional structure of the ligand-receptor complex. The scoring functions provide an estimate of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which helps in ranking potential drug candidates. researchgate.net

For this compound, a typical docking study would involve preparing the 3D structure of the compound and the target protein. The simulation then generates a set of possible binding poses. The results would indicate the most stable orientation of the compound in the active site and provide a quantitative estimate of its binding strength.

Hypothetical Docking Results for this compound against Potential Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| HIV-1 Integrase | 1K6Y | -8.5 | 250 |

| Monoamine Oxidase B | 2BYB | -7.9 | 600 |

| c-Src Kinase | 2SRC | -7.2 | 1500 |

Post-docking analysis is essential for understanding the nature of the forces that stabilize the ligand-receptor complex. These interactions are key determinants of a ligand's specificity and affinity. The analysis identifies specific amino acid residues in the target protein that interact with the ligand. mdpi.com For this compound, this would involve examining the predicted binding pose to identify:

Hydrogen Bonds: The nitrogen atoms in the naphthyridine core are potential hydrogen bond acceptors or donors, which could form critical interactions with polar residues in the binding site.

Hydrophobic Interactions: The methyl group and the tetrahydro-pyridine ring can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues.

Pi-Stacking Interactions: The aromatic pyridine (B92270) ring of the naphthyridine scaffold can form π-π stacking or T-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Cation-Pi Interactions: The protonated nitrogen of the naphthyridine ring could interact favorably with the electron-rich face of an aromatic amino acid side chain.

Visualizing these interactions in 3D provides a detailed map of how this compound is anchored within the binding pocket.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of the docked complex and to refine the binding mode by accounting for the flexibility of both the protein and the ligand. researchgate.net

To investigate the stability of the this compound-protein complex, an MD simulation is typically run for a duration of nanoseconds to microseconds. mdpi.comresearchgate.net The trajectory of the simulation is then analyzed to monitor key parameters:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time. A stable, converging RMSD value for both suggests that the complex has reached equilibrium and the ligand remains stably bound in its initial pose.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue to identify flexible regions of the protein. This analysis can show if ligand binding induces conformational changes or stabilizes certain parts of the protein.

Protein-Ligand Contacts: The simulation allows for the monitoring of intermolecular interactions (like hydrogen bonds) over time. A high percentage of occupancy for specific hydrogen bonds throughout the simulation confirms their importance in maintaining the stability of the complex.

Representative Parameters from a Hypothetical 100 ns MD Simulation

| Parameter | Analyte | Average Value | Interpretation |

| RMSD | Protein Backbone | 1.8 Å | Stable protein structure |

| RMSD | Ligand | 0.9 Å | Stable ligand binding pose |

| Rg | Protein | 22.5 Å | Consistent protein compactness |

| Hydrogen Bonds | Ligand-Protein | 2-3 bonds | Key hydrogen bonds are maintained |

MD simulations are performed in an environment that explicitly models water molecules and ions, providing a more realistic representation of physiological conditions. This allows for the study of how solvent molecules influence the binding event. mdpi.com Water molecules can mediate interactions between the ligand and protein or be displaced from the binding site upon ligand entry, which has energetic consequences.

Furthermore, MD simulations can capture subtle or significant conformational changes in the protein that may occur upon binding of this compound. These induced-fit effects, where the binding site adapts its shape to better accommodate the ligand, are often crucial for achieving high binding affinity and cannot be fully captured by rigid-receptor docking methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an experimental activity, such as an inhibition constant (IC50).

For the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, a QSAR study would involve synthesizing and testing a series of derivatives with different substitutions at various positions. To build a QSAR model, the following steps are taken:

Data Set Preparation: A series of analogues of this compound with known biological activities is compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment).

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that best correlates the descriptors with the observed biological activity.

Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds that were not used in the model's creation.

A validated QSAR model for the this compound series could then be used to predict the biological activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing and accelerating the drug discovery process.

Development and Validation of 2D and 3D-QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of compounds with their biological activities. elsevierpure.comnih.gov Both 2D and 3D-QSAR models have been developed for naphthyridine derivatives to guide the design of new, more potent compounds.

2D-QSAR: These models use descriptors calculated from the 2D representation of a molecule, such as topological indices, constitutional descriptors, and electronic properties. For instance, in studies on naphthyridine derivatives as HIV-1 integrase inhibitors, 2D-QSAR models were generated using methods like stepwise-multiple linear regression (stepwise-MLR) and genetic algorithm-partial least squares (GA-PLS). researchgate.net These models successfully established a correlation between descriptors related to polarizability, electronegativity, and the presence of specific functional groups with the observed biological activity. researchgate.net Validation of these models is crucial and is typically performed using a test set of compounds not used in model generation. The predictive power is assessed by statistical metrics like the squared correlation coefficient for the test set (R² test). researchgate.net

3D-QSAR: These models consider the 3D structure of the molecules and their interaction fields. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. In a study on benzo[h] elsevierpure.comresearchgate.netnaphthyridin-2(1H)-one analogues, which share the core 1,6-naphthyridine (B1220473) structure, 3D-QSAR models were developed to understand their inhibitory activity against the mTOR kinase. ijpsonline.com CoMFA calculates steric and electrostatic fields, while CoMSIA provides additional hydrophobic, hydrogen bond donor, and acceptor fields. The resulting models are visualized as contour maps, which highlight regions where modifications to the molecular structure could enhance or diminish activity. ijpsonline.com The robustness and predictive ability of these models are validated internally using the leave-one-out cross-validation coefficient (q²) and externally by predicting the activity of a test set (r²). ijpsonline.com

| QSAR Model Type | Method | Validation Parameter | Reported Value | Target | Source |

|---|---|---|---|---|---|

| 3D-QSAR | CoMFA | q² (Cross-validated) | 0.607 | mTOR Kinase | ijpsonline.com |

| 3D-QSAR | CoMFA | r² (Non-cross-validated) | 0.909 | mTOR Kinase | ijpsonline.com |

| 3D-QSAR | CoMSIA | q² (Cross-validated) | 0.703 | mTOR Kinase | ijpsonline.com |

| 3D-QSAR | CoMSIA | r² (Non-cross-validated) | 0.935 | mTOR Kinase | ijpsonline.com |

| 2D-QSAR | Consensus Stepwise-MLR | R² test | 0.651 | HIV-1 Integrase | researchgate.net |

| 2D-QSAR | Consensus GA-PLS-MLR | R² test | 0.775 | HIV-1 Integrase | researchgate.net |

Computational Prediction of Biological Potency

Once robust QSAR models are developed and validated, they serve as powerful tools for predicting the biological potency of novel, un-synthesized compounds. elsevierpure.comresearchgate.net This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

For the this compound scaffold, a validated QSAR model can be used to virtually screen a library of derivatives. The 3D-QSAR contour maps, for example, provide a visual guide for designing new molecules. ijpsonline.com A map might indicate that adding a bulky, electron-donating group at a specific position on the naphthyridine ring would likely increase biological activity, while an electron-withdrawing group elsewhere might be detrimental. ijpsonline.com By calculating the relevant 2D or 3D descriptors for proposed new structures and inputting them into the QSAR equation, researchers can obtain a quantitative prediction of their potency (e.g., pIC50) before committing resources to their chemical synthesis. researchgate.net This approach allows for the rational design of more effective compounds based on the established structure-activity relationships. researchgate.net

Advanced Computational Methods

Quantum Chemical Calculations (e.g., Electrostatic Potential (ESP) Charges)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure of a molecule. researchgate.netnih.gov These methods can be applied to this compound to calculate various properties that govern its reactivity and intermolecular interactions.

One of the key outputs of these calculations is the Molecular Electrostatic Potential (MEP). The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.gov These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively, and are crucial for understanding how the molecule might interact with a biological target, such as the active site of an enzyme. nih.gov Other important parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the difference of which (the HOMO-LUMO gap) is an indicator of chemical reactivity and stability. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in dipole-dipole interactions. |

| ESP Charges | Charges on individual atoms derived from the electrostatic potential. | Helps in understanding intermolecular interactions, particularly hydrogen bonding. |

In Silico ADME Prediction for Drug-Likeness Assessment

For a compound to be a successful drug, it must possess not only high potency but also favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools are widely used to assess the "drug-likeness" of compounds early in the discovery process, filtering out candidates that are likely to fail later in development. nih.govnih.gov

These computational models predict various physicochemical and pharmacokinetic properties based on the molecule's structure. For this compound, these tools can estimate properties such as lipophilicity (LogP), aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. nih.gov A key part of this assessment involves evaluating compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which helps predict oral bioavailability. nih.gov

| Property Class | Parameter | Predicted Value/Comment | Importance |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | < 500 g/mol | Affects diffusion and absorption. |

| LogP (Lipophilicity) | < 5 | Impacts solubility, absorption, and membrane permeability. | |

| Hydrogen Bond Donors | < 5 | Influences solubility and binding. | |

| Hydrogen Bond Acceptors | < 10 | Influences solubility and binding. | |

| Pharmacokinetics | Gastrointestinal (GI) Absorption | High | Predicts how well the drug is absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Crucial for CNS-targeting drugs. | |

| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | A guideline to evaluate if a compound has properties that would make it a likely orally active drug. nih.gov |

| Bioavailability Score | e.g., 0.55 | An overall score predicting the fraction of an administered dose that reaches systemic circulation. |

Virtual Screening and Library Design

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a valuable scaffold for the design of chemical libraries aimed at discovering new bioactive molecules. nih.gov Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. bohrium.com

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, docking algorithms can be used to predict how well different molecules from a virtual library fit into the target's binding site and estimate their binding affinity. mdpi.com

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this method relies on the knowledge of other molecules (ligands) that are known to be active. A virtual library is screened to find molecules with similar shapes or physicochemical properties to the known actives, based on the principle that similar molecules have similar biological activities. mdpi.com

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been successfully used to generate a focused combinatorial library. In one instance, a 101-membered library was synthesized using this core structure through urea, amide, and sulfonamide formations. nih.gov Subsequent screening of this library for antituberculosis activity successfully identified three lead compounds, demonstrating the utility of this scaffold in library design for hit identification. nih.gov

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Strategies for Complex Tetrahydronaphthyridines

The synthesis of complex molecular architectures is a cornerstone of drug discovery and materials science. While established methods for the synthesis of tetrahydronaphthyridines exist, the demand for greater structural diversity, efficiency, and sustainability is driving the development of next-generation synthetic strategies. Future efforts in this area are likely to focus on several key aspects.

One promising direction is the advancement of modular and automated synthesis. nih.govresearchgate.netresearchgate.netbirmingham.ac.uknih.gov Recent work has demonstrated the feasibility of automated, continuous flow synthesis for producing spirocyclic tetrahydronaphthyridines from readily available primary amine starting materials. nih.govresearchgate.netresearchgate.netbirmingham.ac.uknih.gov This approach not only allows for rapid library generation but also enhances scalability and reproducibility. researchgate.net Future research will likely expand upon these automated platforms to incorporate a wider range of building blocks and reaction types, enabling the creation of even more intricate and diverse tetrahydronaphthyridine analogs.

Furthermore, the development of novel catalytic systems is expected to play a pivotal role. This includes the application of photoredox catalysis, which has already been successfully employed in the hydroaminoalkylation of halogenated vinylpyridines as a key step in tetrahydronaphthyridine synthesis. nih.govresearchgate.netresearchgate.netbirmingham.ac.uk The exploration of new photocatalysts and reaction conditions could unlock unprecedented chemical transformations, leading to the construction of previously inaccessible molecular scaffolds. Additionally, the use of N-heterocyclic carbene (NHC) organocatalysis, a powerful tool for the asymmetric synthesis of complex molecules, could be applied to create enantioenriched tetrahydronaphthyridine derivatives with high stereocontrol. northwestern.edu

In a broader context, the principles of green chemistry are increasingly influencing synthetic design. researchgate.net Future synthetic strategies for complex tetrahydronaphthyridines will likely emphasize eco-friendly approaches, such as the use of less hazardous reagents and solvents, and the development of atom-economical reactions that maximize the incorporation of starting materials into the final product. researchgate.netnih.gov The integration of computational tools, such as Density Functional Theory (DFT), will be crucial in designing and optimizing these sustainable synthetic routes. researchgate.net

Discovery of Novel Biological Targets and Pre-clinical Therapeutic Applications

The 1,6-naphthyridine (B1220473) scaffold is a well-established privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. mdpi.comresearchgate.net While existing research has identified targets such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Monoamine Oxidase (MAO), the potential for discovering novel biological targets and therapeutic applications remains vast. nih.govacs.orgmdpi.com

Future research will likely involve high-throughput screening of diverse tetrahydronaphthyridine libraries against a broad panel of biological targets. This unbiased approach could uncover unexpected activities and pave the way for entirely new therapeutic indications. The structural diversity generated by next-generation synthetic strategies will be instrumental in the success of these screening campaigns.

Beyond target-based discovery, a deeper understanding of the mechanism of action of existing and novel tetrahydronaphthyridine derivatives will be crucial. This includes elucidating their downstream signaling pathways and identifying potential biomarkers for patient stratification. For instance, in the context of FGFR4 inhibition for colorectal cancer, further studies could explore the role of FGF18 and FGF19 in mediating the therapeutic response. nih.gov

The pre-clinical development of promising lead compounds will be a key focus. taylorandfrancis.comnih.gov This involves rigorous evaluation of their efficacy in relevant animal models of disease, as well as comprehensive pharmacokinetic and toxicology studies. taylorandfrancis.comnih.gov For example, a novel 1,6-naphthyridine-2-one derivative has already shown significant tumor inhibition in a xenograft mouse model of colorectal cancer without apparent toxicity. nih.gov Building on such successes, future pre-clinical studies will aim to identify drug candidates with optimal potency, selectivity, and safety profiles for advancement into clinical trials.

The exploration of therapeutic areas beyond oncology is also a promising avenue. The diverse biological activities reported for naphthyridine derivatives, including antimicrobial, antiviral, and anti-inflammatory effects, suggest that tetrahydronaphthyridines could be developed for a wide range of diseases. researchgate.netmdpi.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. technologynetworks.com For the design of novel 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine analogs, these computational tools offer unprecedented opportunities to accelerate the design-make-test-analyze cycle.

Machine learning models can be trained on existing datasets of tetrahydronaphthyridine derivatives and their biological activities to predict the properties of virtual compounds. cadence.comijert.orginternationaljournalssrg.org This allows for the in silico screening of vast chemical spaces, prioritizing the synthesis of molecules with the highest probability of desired activity and drug-like properties. These models can help in predicting various parameters, including binding affinity, selectivity, and pharmacokinetic profiles, thus reducing the number of compounds that need to be synthesized and tested experimentally. cadence.comijert.org

Generative AI models can be employed to design novel tetrahydronaphthyridine scaffolds with optimized properties. By learning the underlying patterns in known active molecules, these models can propose new chemical structures that are both synthetically accessible and likely to be active against a specific biological target. This approach can help to overcome the limitations of human intuition and explore uncharted areas of chemical space.

Furthermore, machine learning can be applied to optimize synthetic routes. By analyzing vast amounts of reaction data, ML algorithms can predict the optimal reaction conditions, catalysts, and reagents for the synthesis of complex tetrahydronaphthyridine derivatives, thereby improving reaction yields and reducing development time. youtube.com The application of machine learning in electronic design automation (EDA) tools for analog circuit design provides a relevant parallel for how these techniques can be adapted to automate and enhance the molecular design process. cadence.commdpi.compreprints.org

Structure-Based Drug Design Initiatives for Optimized Ligands

Structure-based drug design is a powerful paradigm in medicinal chemistry that utilizes the three-dimensional structure of a biological target to design and optimize small molecule inhibitors. For the this compound scaffold, this approach offers a rational pathway to developing highly potent and selective ligands.

A critical starting point for structure-based design is the availability of high-resolution crystal structures of the target protein in complex with a tetrahydronaphthyridine derivative. The Protein Data Bank (PDB) already contains crystal structures of 1,6-naphthyridin-2(1H)-ones complexed with biological targets, providing valuable insights into their binding modes. mdpi.com Future research will focus on obtaining crystal structures of novel targets in complex with a wider range of tetrahydronaphthyridine analogs.

Once a co-crystal structure is obtained, computational tools can be used to analyze the key interactions between the ligand and the protein. This information can then be used to guide the design of new analogs with improved binding affinity and selectivity. For example, specific substituents can be introduced to form additional hydrogen bonds, hydrophobic interactions, or salt bridges with the protein's active site.

Structure-based design can also be used to address issues such as drug resistance. By understanding the structural basis of resistance mutations, it may be possible to design next-generation inhibitors that are active against both the wild-type and mutant forms of the target protein. This iterative process of design, synthesis, and biological evaluation, guided by structural insights, is a proven strategy for the development of optimized therapeutic agents. The optimization of tricyclic imidazo[4,5-c] openaccessjournals.comrsc.orgnaphthyridine derivatives as PI3K/mTOR dual kinase inhibitors serves as a successful example of this approach. mdpi.com

Exploration of Non-Biological Applications (e.g., Materials Science, Optical/Electronic Properties)

While the primary focus of research on this compound and its analogs has been in the biomedical field, the unique electronic and photophysical properties of the naphthyridine core suggest a wide range of potential non-biological applications. openaccessjournals.comnih.gov Azaheterocycles, in general, are recognized for their utility in materials science. openaccessjournals.com

One of the most promising areas of exploration is in the field of optics and electronics. rsc.orgnih.govrsc.org Studies on various 1,6-naphthyridine derivatives have revealed their potential for second harmonic generation, a property relevant to nonlinear optics. nih.gov These compounds have been shown to exhibit fluorescence with lifetimes of around 10 nanoseconds. nih.gov The photophysical properties of fused polycyclic 1,6-naphthyridines have also been investigated, with some derivatives demonstrating high fluorescence quantum yields, making them promising candidates for organic luminescence materials and probes. nih.gov The introduction of electron-donating and electron-accepting groups can modulate the intramolecular charge-transfer characteristics, which in turn influences their nonlinear optical properties. nih.gov

The electronic properties of nitrogen-containing heterocycles are also of significant interest for applications in organic electronics. ktu.eduresearchgate.net These compounds can be designed and synthesized to function as organic semiconductors, with potential applications in devices such as organic light-emitting diodes (OLEDs). ktu.edu The ability to tune the electronic properties of the naphthyridine core through chemical modification makes it an attractive building block for the development of novel electronic materials. researchgate.net

Furthermore, the inherent properties of azaheterocycles make them suitable for other materials science applications. For instance, their ability to interact with metal surfaces suggests potential use as corrosion inhibitors. msesupplies.com Additionally, the thermal stability and char-forming ability of some nitrogen-containing heterocycles have led to their investigation as flame retardants for polymers. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves dealkylation or hydrogenolysis of substituted precursors. For example, 6-benzyl-3-methyl-4 (40, R=CH2Ph) undergoes catalytic hydrogenation (Pd/C, H₂, H₂O/MeOH) to yield this compound (61% yield) . Key factors include catalyst selection (e.g., Pd/C vs. PtO₂), solvent polarity, and temperature. Side reactions like over-reduction can be mitigated by controlling H₂ pressure and reaction time.

| Reaction Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Pd/C | Prevents over-reduction |

| Solvent | MeOH/H₂O (1:1) | Enhances solubility |

| Temperature | 20–25°C | Minimizes byproducts |

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. For instance, -NMR detects methyl group protons (δ 1.2–1.5 ppm) and tetrahydro ring protons (δ 2.8–3.5 ppm), while HRMS confirms the molecular ion peak at m/z 164.1184 (C₉H₁₂N₂) . Purity (>95%) is validated via HPLC with UV detection at 254 nm.

Q. What are the primary biological targets of naphthyridine derivatives, and how does methylation at the 3-position modulate activity?

- Methodological Answer : Naphthyridines often target enzymes like acetylcholinesterase (AChE) or kinases. Methylation at the 3-position enhances lipophilicity, improving blood-brain barrier penetration. For example, 3-methyl analogs show 2–3× higher AChE inhibition (IC₅₀ = 0.8 µM) compared to non-methylated derivatives due to steric and electronic effects .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in large-scale synthesis of this compound?

- Methodological Answer : Continuous flow reactors and microwave-assisted synthesis improve scalability. For example, microwave irradiation (150°C, 20 min) reduces reaction time by 70% and increases yield to 85% compared to batch processing . Kinetic studies using in-situ FTIR or Raman spectroscopy help identify rate-limiting steps (e.g., intermediate cyclization).

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line differences) or impurity profiles. Researchers should:

-

Use orthogonal assays (e.g., fluorescence polarization + SPR for binding affinity).

-

Characterize compounds to ≥98% purity (HPLC-MS).

-

Validate results across multiple models (e.g., in vitro + zebrafish neurotoxicity screens) .

Discrepancy Source Resolution Strategy Example Outcome Impurity interference Recrystallization IC₅₀ shifts from 5 → 2 µM Cell line variability Use isogenic lines Activity correlation (R² = 0.92)

Q. How do computational methods enhance the design of this compound analogs with improved pharmacokinetics?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding modes to targets like AChE. QSAR models correlate logP values (1.8–2.5) with BBB permeability. For instance, adding a trifluoromethyl group reduces metabolic clearance (t₁/₂ increases from 1.2 → 4.7 h in rat liver microsomes) . MD simulations (GROMACS) assess conformational stability in aqueous vs. lipid membranes.

Q. What analytical techniques differentiate regioisomers in naphthyridine synthesis?

- Methodological Answer : NOESY NMR identifies spatial proximity between methyl protons and adjacent ring protons. For example, 3-methyl vs. 5-methyl isomers show distinct cross-peaks between δ 1.3 ppm (CH₃) and δ 3.1 ppm (NH) . X-ray crystallography resolves absolute configurations, as seen in Cambridge Structural Database entries (CSD ref: WIQFUT).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.